5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals . The incorporation of a carboxylic acid group into the pyrazole ring enhances its potential for further chemical modifications and applications .
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of (aminomethyl)pyrazoles, which act as antagonists for the smoothened (smo) receptor . The Smo receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
Its derivatives have shown to inhibit the smo receptor, thereby affecting the hedgehog signaling pathway . The inhibition of this pathway can lead to changes in cell growth and differentiation.
Biochemical Pathways
Its derivatives have been implicated in the modulation of the hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation can lead to various diseases, including cancer .
Result of Action
Its derivatives have shown to inhibit the smo receptor, leading to changes in cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The resulting intermediate, 5-Methyl-1-phenyl-1H-4-pyrazolecarboxylate, is then subjected to basic hydrolysis to yield the target compound . The reaction conditions include:
Cyclocondensation: Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine are reacted under reflux conditions.
Basic Hydrolysis: The intermediate is treated with a basic solution, such as sodium hydroxide, to obtain the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the pyrazole ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMIQWDLWJQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238422 | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91138-00-0 | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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